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Compound of Interest

Compound Name: (3R,6R)-3,6-Octanediol

Cat. No.: B142056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted and expected spectroscopic data for the

chiral molecule (3R,6R)-3,6-Octanediol. Due to the limited availability of specific experimental

spectra in public databases, this document presents predicted Nuclear Magnetic Resonance

(NMR) data, typical Infrared (IR) absorption bands for secondary alcohols, and an expected

fragmentation pattern for Mass Spectrometry (MS). Detailed, generalized experimental

protocols for obtaining such data are also included to assist researchers in their laboratory

work.

Predicted and Expected Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, characteristic IR

absorption bands, and expected major mass spectral fragments for (3R,6R)-3,6-Octanediol.

It is critical to note that the NMR data presented here are predicted by computational

algorithms and have not been experimentally verified. Actual experimental values may differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for (3R,6R)-3,6-Octanediol
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Protons
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

H1, H8 0.94 Triplet

H2, H7 1.45 Multiplet

H4, H5 1.55 Multiplet

H3, H6 3.65 Multiplet

OH Variable Singlet (broad)

Table 2: Predicted ¹³C NMR Spectroscopic Data for (3R,6R)-3,6-Octanediol

Carbon Predicted Chemical Shift (ppm)

C1, C8 10.1

C2, C7 30.5

C4, C5 39.0

C3, C6 72.5

Infrared (IR) Spectroscopy
As a secondary alcohol, (3R,6R)-3,6-Octanediol is expected to exhibit characteristic

absorption bands in its IR spectrum.

Table 3: Typical IR Absorption Bands for (3R,6R)-3,6-Octanediol
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Description

O-H Stretch 3500 - 3200 Strong, Broad
Hydrogen-bonded

hydroxyl group.

C-H Stretch 3000 - 2850 Strong Aliphatic C-H bonds.

C-O Stretch 1150 - 1075 Strong
Secondary alcohol C-

O bond.[1]

Mass Spectrometry (MS)
The mass spectrum of (3R,6R)-3,6-Octanediol, with a molecular weight of 146.23 g/mol , is

expected to show fragmentation patterns typical for alcohols.

Table 4: Expected Mass Spectrometry Data for (3R,6R)-3,6-Octanediol

m/z Proposed Fragment Notes

146 [C₈H₁₈O₂]⁺
Molecular ion (M⁺), may be

weak or absent.

128 [M - H₂O]⁺ Loss of a water molecule.

117 [M - C₂H₅]⁺
Alpha-cleavage, loss of an

ethyl radical.

87 [M - C₄H₉O]⁺ Cleavage of the C4-C5 bond.

73 [CH(OH)CH₂CH₃]⁺ Alpha-cleavage fragment.

59 [CH(OH)CH₂CH₃]⁺ Alpha-cleavage fragment.

45 [CH(OH)CH₃]⁺ Further fragmentation.

Experimental Protocols
The following sections detail generalized methodologies for acquiring NMR, IR, and MS spectra

for a solid organic compound like (3R,6R)-3,6-Octanediol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Weigh approximately 5-10 mg of the solid (3R,6R)-3,6-Octanediol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for

quaternary carbons.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at

0.00 ppm).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an FTIR spectrum for a solid sample using the thin

solid film method.[2]

Sample Preparation:

Place a small amount (a few milligrams) of solid (3R,6R)-3,6-Octanediol into a clean vial

or test tube.[2]

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene

chloride or acetone) to dissolve the solid.[2]

Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).[2]

Allow the solvent to completely evaporate, leaving a thin, even film of the solid sample on

the plate.[2]

Data Acquisition:

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/product/b142056?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the general procedure for obtaining an electron ionization (EI) mass

spectrum.

Sample Introduction:

For a volatile solid, a direct insertion probe can be used.

Place a small amount of the sample into a capillary tube at the end of the probe.

Insert the probe into the ion source of the mass spectrometer.

Gently heat the probe to volatilize the sample into the ion source.

Ionization and Mass Analysis:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated into the mass analyzer.

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their

mass-to-charge ratio (m/z).

Detection and Data Processing:

An electron multiplier or other detector records the abundance of ions at each m/z value.

The instrument's software generates a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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